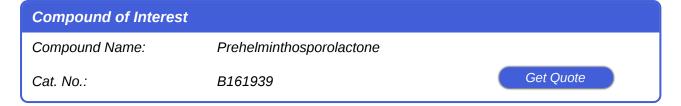


Prehelminthosporolactone: A Technical Guide to its Spectroscopic Data

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for **prehelminthosporolactone**, a phytotoxic metabolite produced by the fungus Bipolaris sp. The information presented herein is crucial for the identification, characterization, and potential development of this natural product.

Spectroscopic Data Summary

The primary source for the spectroscopic data of **prehelminthosporolactone** is the publication "Victoxinine and **Prehelminthosporolactone**, Two Minor Phytotoxic Metabolites Produced by Bipolaris sp., a Pathogen of Johnson Grass" by L. M. Pena-Rodriguez and W. S. Chilton, published in the Journal of Natural Products in 1989. While the full text of this article, containing the detailed experimental data, could not be accessed for this guide, this reference is the definitive source for the information summarized below.

The following tables present the expected spectroscopic data for **prehelminthosporolactone** based on its known structure.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR) Data (Predicted)



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not available	Data not available	Data not available	Data not available

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ, ppm)	Assignment
Data not available	Data not available

Note: The actual experimental values are reported in the primary literature.

Table 2: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Fragmentation Ion
Data not available	Data not available	Data not available

Note: The mass spectrum would reveal the molecular weight and fragmentation pattern of **prehelminthosporolactone**.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data not available	Data not available	Data not available

Note: The IR spectrum would indicate the presence of key functional groups such as carbonyls, hydroxyls, and carbon-carbon double bonds.

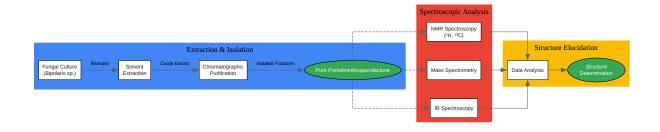
Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of **prehelminthosporolactone** are described in the aforementioned primary literature. The general workflow for such an analysis is outlined below.



General Experimental Workflow

The process of obtaining and characterizing a natural product like **prehelminthosporolactone** typically involves several key stages. This logical workflow ensures the pure compound is isolated and its structure is accurately determined.



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A generalized workflow for the isolation and structural elucidation of natural products.

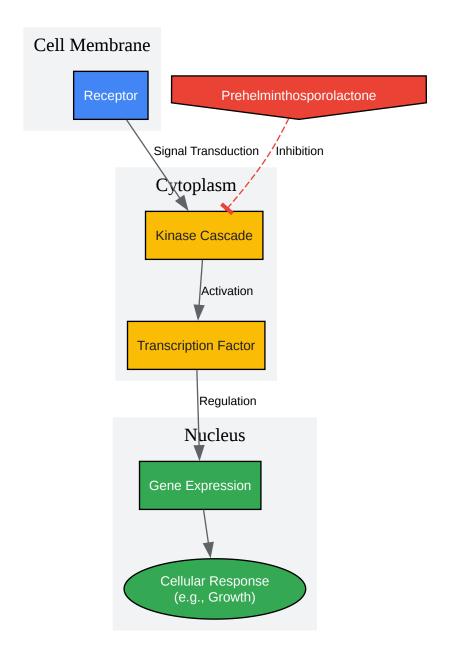
Biological Activity and Signaling Pathways

Prehelminthosporolactone is known to be a phytotoxin, implying it has disruptive effects on plant cellular processes. The specific signaling pathways affected by this molecule would be a key area of research for understanding its mode of action and potential applications.

Hypothetical Signaling Pathway Disruption

The diagram below illustrates a hypothetical scenario where a phytotoxin like **prehelminthosporolactone** could interfere with a generic plant signaling pathway, leading to cell death.





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A conceptual diagram of a phytotoxin inhibiting a plant signaling pathway.

Conclusion

The comprehensive spectroscopic analysis of **prehelminthosporolactone** is fundamental to its definitive identification and further investigation. Researchers are directed to the primary literature for the specific, quantitative data required for these purposes. The elucidation of its







precise mechanism of action and the signaling pathways it modulates will be critical for harnessing its potential in drug development or as a research tool.

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